3-chloro-N-(2-(furan-2-yl)-2-tosylethyl)benzamide
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Overview
Description
3-Chloro-N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]benzamide is a complex organic compound characterized by the presence of multiple functional groups, including a chloro-substituted benzamide, a furan ring, and a sulfonyl group attached to a methylbenzene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]benzamide typically involves multiple steps, each introducing different functional groups. One possible synthetic route includes:
Formation of the Benzamide Core: The benzamide group can be introduced via a reaction between an amine and a benzoyl chloride derivative.
Introduction of the Sulfonyl Group: The sulfonyl group can be added through a reaction with a sulfonyl chloride, such as 4-methylbenzenesulfonyl chloride.
Attachment of the Furan Ring: The furan ring can be incorporated through a coupling reaction with a furan derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation reactions, potentially forming furan-2,3-dione derivatives.
Reduction: The benzamide group can be reduced to form the corresponding amine.
Substitution: The chloro group on the benzamide can participate in nucleophilic substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chloro group.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
3-Chloro-N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]benzamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules, including heterocyclic compounds and polymers.
Material Science: Its unique structural features make it a candidate for the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-chloro-N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]benzamide would depend on its specific application. In a biological context, the compound’s functional groups could interact with various biological macromolecules, potentially inhibiting enzyme activity or modulating receptor function. The sulfonyl group, for example, could form strong interactions with amino acid residues in proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]benzamide
- 4-Chloro-N-(2-furan-2-yl-1-(3-methoxy-propylcarbamoyl)-vinyl)-benzamide
Uniqueness
3-Chloro-N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]benzamide is unique due to the specific combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the furan ring, in particular, adds to its versatility in synthetic applications and potential pharmacological properties.
Properties
Molecular Formula |
C20H18ClNO4S |
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Molecular Weight |
403.9 g/mol |
IUPAC Name |
3-chloro-N-[2-(furan-2-yl)-2-(4-methylphenyl)sulfonylethyl]benzamide |
InChI |
InChI=1S/C20H18ClNO4S/c1-14-7-9-17(10-8-14)27(24,25)19(18-6-3-11-26-18)13-22-20(23)15-4-2-5-16(21)12-15/h2-12,19H,13H2,1H3,(H,22,23) |
InChI Key |
FZVQRWCMVVCFBL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(CNC(=O)C2=CC(=CC=C2)Cl)C3=CC=CO3 |
Origin of Product |
United States |
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